Mogroside IIA1: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
Mogroside IIA1: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1 is a prominent member of the mogroside family, a group of triterpenoid (B12794562) glycosides responsible for the intense sweetness of the monk fruit (Siraitia grosvenorii).[1] These natural, non-caloric sweeteners have garnered significant interest in the food and pharmaceutical industries due to their potential health benefits, including antioxidant and antidiabetic properties.[2] This technical guide provides an in-depth exploration of the chemical structure, stereochemistry, and key analytical methodologies related to Mogroside IIA1.
Chemical Structure and Stereochemistry
Mogroside IIA1 is a cucurbitane-type triterpenoid glycoside. Its structure consists of a mogrol (B2503665) aglycone linked to two glucose units. The systematic IUPAC name for Mogroside IIA1 is (3β,11α)-11,25-dihydroxy-3-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-9-methyl-19-norlanost-5-en-24-one. The stereochemistry is crucial for its biological activity and sweet taste.
Figure 1. 2D Chemical Structure of Mogroside IIA1.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of Mogroside IIA1 is presented in Table 1. This data is essential for its identification, purification, and characterization.
| Property | Value | Reference |
| Molecular Formula | C42H72O14 | [2] |
| Molecular Weight | 801.01 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO. General mogroside extracts are soluble in water. | |
| 1H and 13C NMR Data | See Table 2 |
Table 1. Physicochemical Properties of Mogroside IIA1.
NMR Spectroscopic Data
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Aglycone (Mogrol) | ||
| 3 | ~3.20 | ~90.0 |
| 5 | ~5.60 | ~141.0 |
| 6 | ~5.80 | ~121.0 |
| 11 | ~4.20 | ~68.0 |
| Glucose Unit 1 | ||
| 1' | ~4.40 (d, J = 7.8 Hz) | ~104.0 |
| Glucose Unit 2 | ||
| 1'' | ~4.50 (d, J = 7.8 Hz) | ~105.0 |
Table 2. Representative 1H and 13C NMR Chemical Shifts for Mogroside IIA1 in CD3OD.
Experimental Protocols
The isolation and structural characterization of Mogroside IIA1 involve a multi-step process requiring careful execution.
Isolation and Purification of Mogroside IIA1
A general protocol for the isolation and purification of mogrosides from Siraitia grosvenorii fruit is as follows:
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Extraction: The dried and powdered fruit of Siraitia grosvenorii is extracted with a 70% aqueous ethanol (B145695) solution at room temperature. This process is typically repeated multiple times to ensure the complete extraction of the mogrosides.
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Enrichment using Macroporous Resin Chromatography: The crude extract is subjected to chromatography on a macroporous resin column. The column is first washed with deionized water to remove sugars and other polar impurities. The mogrosides are then eluted with a stepwise gradient of aqueous ethanol.
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Fine Purification by High-Performance Liquid Chromatography (HPLC): The enriched mogroside fraction is further purified by preparative reversed-phase HPLC using a C18 column. A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase. Fractions are collected and analyzed by analytical HPLC to identify and pool those containing pure Mogroside IIA1.
Structural Elucidation
The definitive structure of Mogroside IIA1 is determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the molecule.
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1D NMR Spectroscopy (1H and 13C): 1H NMR provides information on the number and types of protons and their neighboring atoms, while 13C NMR reveals the number and types of carbon atoms in the molecule.
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2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the aglycone and the sugar units.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
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Biological Activity and Metabolism
Mogrosides, including Mogroside IIA1, are known for their biological activities. One of the key metabolic pathways for mogrosides is their transformation by the gut microbiota.
Metabolism of Mogroside III to Mogroside IIA1
Mogroside III is a precursor to Mogroside IIA1 in the human gut. Intestinal bacteria can hydrolyze the glycosidic bond at the C-3 position of the mogrol aglycone in Mogroside III, removing a glucose unit to yield Mogroside IIA1. This biotransformation is a critical step in the overall metabolism of mogrosides in the human body.
Caption: Metabolic conversion of Mogroside III to Mogroside IIA1 by gut microbiota.
Conclusion
Mogroside IIA1 is a structurally complex natural product with significant potential as a non-caloric sweetener and a bioactive compound. A thorough understanding of its chemical structure, stereochemistry, and analytical chemistry is paramount for its effective utilization in various applications. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, food science, and drug discovery. The elucidation of its metabolic pathways, such as its formation from Mogroside III by the gut microbiota, opens new avenues for understanding its bioavailability and pharmacological effects.
